molecular formula C17H15BrN4O2 B11564743 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11564743
M. Wt: 387.2 g/mol
InChI Key: MUZCHKOTEZPYJF-UHFFFAOYSA-N
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Description

N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a synthetic indole-based hydrazide derivative. Its structure features a 5-bromo-2-oxoindole core linked to a substituted acetohydrazide moiety via an imine bond (E-configuration).

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H15BrN4O2/c1-10-3-2-4-12(7-10)19-9-15(23)21-22-16-13-8-11(18)5-6-14(13)20-17(16)24/h2-8,19-20,24H,9H2,1H3

InChI Key

MUZCHKOTEZPYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide.

    Hydrazide Formation: The brominated indole is reacted with hydrazine to form the hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-methylphenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide exhibit significant anticancer activities. For instance, derivatives of indole and hydrazone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A detailed study reported that hydrazone derivatives demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Antiviral Activity

The compound's structural analogs have been investigated for their antiviral properties. Research has highlighted the potential of N-Heterocycles as antiviral agents against viruses such as hepatitis C virus and human immunodeficiency virus (HIV). The presence of the indole structure may contribute to the inhibition of viral replication .

A specific study noted that certain indole derivatives exhibited promising results in inhibiting viral activity at low concentrations, indicating a potential application in antiviral drug development .

Neurological Disorders

The unique chemical structure of N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide suggests possible applications in treating neurological disorders. Indole derivatives have been known to interact with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. This interaction may pave the way for developing new treatments for depression and anxiety disorders .

Anti-inflammatory Effects

Preliminary studies indicate that compounds with similar structures possess anti-inflammatory properties. The ability to reduce inflammation could make this compound a candidate for treating conditions like arthritis or other inflammatory diseases .

Case Studies

StudyFindingsImplications
Study on Indole DerivativesDemonstrated significant cytotoxicity against various cancer cell linesSupports further investigation into its use as an anticancer agent
Antiviral Activity ResearchIndicated inhibition of viral replication in vitroPotential development of antiviral medications
Neuropharmacological StudyExplored interactions with serotonin receptorsSuggests applications in treating mood disorders

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Chain Modifications: The 3-methylphenylamino group in the target compound differs from pyrimidinylsulfanyl () or triazolylsulfanyl () moieties, which may improve solubility or binding affinity to enzymes like CDK2 .

Anticancer Activity

  • Target Compound: Limited direct data, but analogs with brominated indole cores (e.g., ) show apoptosis-inducing effects in leukemia and carcinoma cell lines.
  • Compound 5t () : Exhibited IC₅₀ values <1 µM against HeLa, K562, and CEM cells, attributed to the 3,4,5-trimethoxybenzoyl group enhancing membrane permeability and mitochondrial targeting .
  • 5-Nitroisatine Derivatives (): Demonstrated CDK2 inhibition, with trifluoromethyl and amino groups improving potency by 2–3-fold compared to unsubstituted analogs .

Antiviral and Antimicrobial Activity

Physicochemical and ADMET Properties

Property Target Compound N′-[(3Z)-5-Bromo-2-oxoindol-3-ylidene]-2-(pyrimidinylsulfanyl)acetohydrazide 3,4,5-Trimethoxybenzohydrazide (5t)
Molecular Weight Not Reported 420.29 g/mol ~450 g/mol (estimated)
LogP (Lipophilicity) High (Br, methylphenyl) Moderate (pyrimidinylsulfanyl) High (trimethoxy)
Solubility Likely low in aqueous media Improved via sulfanyl group Low (high LogP)
Metabolic Stability Susceptible to hydrolysis Stable (sulfanyl group resists oxidation) Stable (methoxy groups)

Notes:

  • The target compound’s bromine and methylphenyl groups likely reduce aqueous solubility compared to sulfanyl-containing analogs () .
  • Trimethoxy derivatives () exhibit higher metabolic stability due to reduced susceptibility to cytochrome P450 enzymes .

Biological Activity

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide, often referred to by its non-preferred name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20BrN3O3
  • Molecular Weight : 430.3 g/mol
  • CAS Number : 587842-90-8
  • Density : 1.45 ± 0.1 g/cm³ (predicted)
  • pKa : 9.36 ± 0.20 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of various indole derivatives, including those structurally related to N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:

  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that the compound may activate caspase pathways (caspase 3 and 9), which are crucial for the apoptotic process. For instance, related compounds have demonstrated significant pro-apoptotic activity by enhancing caspase activation levels .

Study on Anticancer Efficacy

A notable study investigated the effects of various indole derivatives on breast (MCF-7) and lung (A549) cancer cell lines. The results indicated that derivatives similar to N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide exhibited significant cytotoxicity with IC50 values ranging from 2.93 µM to 7.17 µM against MCF-7 cells .

CompoundCell LineIC50 (µM)Mechanism
Compound 7cMCF-77.17 ± 0.94Tubulin inhibition
Compound 7dMCF-72.93 ± 0.47Apoptosis induction via caspases

Structure–Activity Relationship (SAR)

The structural components of N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[3-methylphenyl)amino]acetohydrazide play a critical role in its biological activity:

  • Bromine Substitution : The presence of bromine at the indole ring enhances lipophilicity and may improve binding affinity to target proteins involved in cancer progression .
  • Hydrazone Linker : The hydrazone moiety is essential for maintaining the compound's biological activity; it facilitates interactions with cellular targets.

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